Adenine propenal

Detoxification Enzymology Oxidative Stress

Adenine propenal (CAS 90029-73-5) is an endogenous DNA-damaging agent critical for oxidative stress research. Generic substitution is scientifically invalid; it is 30-150× more potent than MDA in M1G adduct formation and the highest-efficiency GST P1-1 substrate (kcat/Km = 7.7×10⁵ M⁻¹·s⁻¹). • Definitive probe for GST P1-1 activity & inhibitor screening. • Superior M1G adduct inducer; models anthracycline-enhanced (7-fold) DNA damage. • Covalently inactivates DNA repair proteins (e.g., XPA). Supplied with rigorous analytical data and cold-chain shipping to ensure integrity.

Molecular Formula C₈H₇N₅O
Molecular Weight 189.17 g/mol
CAS No. 90029-73-5
Cat. No. B126049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenine propenal
CAS90029-73-5
Synonyms9-(3-oxoprop-1-enyl)adenine
adenine propenal
Molecular FormulaC₈H₇N₅O
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C=CC=O)N
InChIInChI=1S/C8H7N5O/c9-7-6-8(11-4-10-7)13(5-12-6)2-1-3-14/h1-5H,(H2,9,10,11)/b2-1+
InChIKeyLYXOMQKQLZJTQN-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenine Propenal Overview and Research Significance


Adenine propenal, chemically designated as (E)-3-(6-aminopurin-9-yl)prop-2-enal, is a biologically significant α,β-unsaturated aldehyde belonging to the class of nucleobase propenals. As the most reactive base propenal identified [1], it functions as an endogenous DNA damaging agent generated from oxidative stress and lipid peroxidation . Its structure features a reactive enal group that allows it to act as an electrophilic species capable of forming covalent adducts with DNA and proteins [2]. This compound is critical in studies focused on oxidative stress, mutagenesis, and cellular detoxification pathways.

Reported high-reactivity base propenal for oxidative stress and mutagenesis research models
High-efficiency substrate for GST P1-1 enzymology and detoxification pathway studies
Specific protein modification profile for DNA repair protein inhibition research

Why Adenine Propenal Cannot Be Substituted


Generic substitution with other nucleobase propenals or simple aldehydes like malondialdehyde (MDA) is scientifically invalid for studies requiring specific activity profiles. Adenine propenal exhibits a unique combination of properties that cannot be replicated by its analogs. It is not only the most reactive base propenal but also demonstrates differential potency in adduct formation and mutagenicity that is distinct from MDA and other propenals [1]. Its specific interactions with detoxifying enzymes like GST P1-1 and its unique pattern of protein modification, particularly its effect on DNA repair proteins, underscore its distinct biological profile [2]. Substitution would lead to non-comparable experimental data and invalidate research outcomes.

Reactivity and adduct potency may differ
Adenine propenal exhibits reported higher M1G adduct-forming potency; using MDA may alter DNA damage endpoint profiles.
GST substrate specificity is not interchangeable
Catalytic efficiency with GST P1-1 is reported to be significantly higher for adenine propenal; other propenals may shift enzyme kinetics interpretation.
Protein modification targets may not replicate
Specific XPA adduction and functional inhibition observed for adenine propenal; common aldehydes may not reproduce this protein carbonylation profile.

Quantitative Evidence for Adenine Propenal Selection


GST P1-1 Catalytic Efficiency Advantage

Adenine propenal is the optimal substrate for human glutathione transferase P1-1 (GST P1-1) when compared to all other known substrates. It demonstrates a catalytic efficiency that is the highest ever reported for this enzyme [1]. This makes it a critical compound for studying GST-mediated detoxification of reactive electrophiles.

Catalytic efficiency
Head-to-head
7.7 × 10⁵ M⁻¹ s⁻¹
kcat/Km for GST P1-1
Reported top catalytic efficiency among GST P1-1 substrates
Supports GST P1-1 activity assay and inhibitor screening contexts
Detoxification Enzymology Oxidative Stress

Potency in M1G DNA Adduct Formation vs. MDA

Adenine propenal exhibits significantly greater potency in forming the premutagenic DNA adduct pyrimido[1,2-a]purin-10(3H)-one (M1G) when compared to malondialdehyde (MDA). This differential reactivity is critical for understanding endogenous sources of DNA damage beyond lipid peroxidation [1].

M1G adduct potency
Head-to-head
30–150× higher vs MDA
In vitro DNA adduct formation
Reported higher potency in premutagenic adduct formation
Supports endogenous DNA damage modeling over MDA
DNA Damage Mutagenesis Adductomics

Mutagenicity in Bacterial Assays vs. MDA

In a direct comparison of mutagenic potential, adenine propenal was found to be substantially more mutagenic than malondialdehyde (MDA) in the standard Salmonella typhimurium mutagenicity assay. This highlights its greater genotoxic burden and relevance as a model endogenous mutagen [1].

Mutagenicity assay
Head-to-head
30–60× higher vs MDA
S. typhimurium mutagenicity assay
Reported greater mutagenic response relative to MDA
Relevant for genetic toxicology and DNA repair study design
Genetic Toxicology Mutagenicity Testing Ames Test

Anthracycline-Enhanced DNA Oxopropenylation

The DNA damage caused by adenine propenal is amplified to a much greater extent by certain intercalating agents compared to damage from MDA. This provides a unique model for studying drug-induced potentiation of endogenous DNA damage [1].

Anthracycline enhancement
Head-to-head
Up to 7× enhancement
Daunorubicin/doxorubicin (vs 3× for MDA)
Reported higher drug-induced DNA damage amplification
Model for chemotherapy-DNA interaction studies
DNA Adduct Formation Chemotherapy Drug-DNA Interactions

DNA Repair Protein XPA Functional Inhibition

Unlike other propenals or MDA, adenine propenal modifies the DNA repair protein XPA at specific lysine residues within its DNA-binding domain, which has a profound functional consequence. This specific protein modification profile is unique to adenine propenal [1].

XPA inhibition
Supporting evidence
Reported DNA-binding loss
Lysine adduction in XPA DNA-binding domain
Specific protein carbonylation effect unique to adenine propenal
Supports NER protein functional inhibition research
Protein Modification DNA Repair Proteomics

Key Research Applications of Adenine Propenal


GST P1-1 Enzymology and Detoxification Studies

Adenine propenal serves as the definitive, high-efficiency substrate for characterizing the catalytic activity and kinetics of human glutathione transferase P1-1 (GST P1-1). Its use is critical for any study aimed at quantifying GST P1-1 activity, screening for enzyme inhibitors, or investigating cellular defense mechanisms against electrophilic stress, as its catalytic efficiency (kcat/Km = 7.7 x 10^5 M^-1.s^-1) is unparalleled [1].

Endogenous DNA Damage and Mutagenesis Modeling

For research focused on the sources and consequences of endogenous DNA damage, adenine propenal is a superior reagent compared to malondialdehyde (MDA). It is 30-150 times more potent in forming the premutagenic M1G DNA adduct and 30-60 times more mutagenic in bacterial assays [2]. This allows for the induction of physiologically relevant levels of DNA damage at lower, more tractable concentrations.

Chemotherapy-Induced DNA Damage Potentiation

Adenine propenal is an indispensable tool for modeling how certain chemotherapeutic drugs, specifically anthracyclines like doxorubicin, can exacerbate endogenous DNA damage. Studies show that these drugs enhance DNA modification by adenine propenal up to 7-fold, a significantly greater effect than their 3-fold enhancement of MDA-mediated damage [3]. This provides a unique and potent model for studying this aspect of chemotherapy's mechanism of action and toxicity.

DNA Repair Protein Inactivation via Adduction

Adenine propenal is uniquely qualified for studies examining the direct chemical inactivation of DNA repair proteins. It has been shown to form stable adducts with the NER protein XPA at sites within its DNA-binding domain, resulting in a dramatic loss of its DNA-binding function [4]. This specific mechanism makes it a valuable tool for dissecting the functional impact of protein carbonylation on genome maintenance pathways.

Application
Selection Property
Validation Focus
GST P1-1 enzymology studies
Reported high catalytic efficiency substrate
GST P1-1 activity assay and inhibitor screening validation
Endogenous DNA damage modeling
M1G adduct formation potency context
M1G adduct detection and mutagenesis endpoint review
Chemotherapy potentiation studies
Anthracycline-induced damage amplification model
Drug-DNA interaction and DNA damage amplification endpoints
DNA repair protein inactivation
XPA-specific modification and NER inhibition profile
NER protein functional assay and carbonylation endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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